2-Chloro-4-fluoro-6-methylpyrimidine
Description
2-Chloro-4-fluoro-6-methylpyrimidine: is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of chlorine, fluorine, and methyl substituents at positions 2, 4, and 6, respectively. Pyrimidine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their diverse biological activities and chemical properties .
Properties
IUPAC Name |
2-chloro-4-fluoro-6-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c1-3-2-4(7)9-5(6)8-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNIPJIYBXRTPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-6-methylpyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method is the reaction of 2,4-dichloro-6-methylpyrimidine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom at position 4 with a fluorine atom .
Industrial Production Methods: Industrial production of 2-Chloro-4-fluoro-6-methylpyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluoro-6-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different pyrimidine derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) in the presence of bases like potassium carbonate (K2CO3) and solvents like tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation and Reduction: Formation of hydroxylated or dehydrogenated pyrimidine derivatives.
Coupling Reactions: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
Chemistry: 2-Chloro-4-fluoro-6-methylpyrimidine is used as a building block in organic synthesis to create more complex molecules. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of pyrimidine derivatives. It helps in understanding the interactions between pyrimidine-based molecules and biological targets .
Medicine: Pyrimidine derivatives, including 2-Chloro-4-fluoro-6-methylpyrimidine, are investigated for their potential therapeutic applications. They exhibit a wide range of biological activities, such as antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for various chemical processes .
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it acts by interacting with molecular targets such as enzymes, receptors, and nucleic acids. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity, modulate receptor functions, or interfere with nucleic acid synthesis, leading to its therapeutic effects .
Comparison with Similar Compounds
- 2-Chloro-4-methylpyrimidine
- 2-Fluoro-4-chloro-6-methylpyrimidine
- 2,4-Dichloro-6-methylpyrimidine
- 2-Amino-4-chloro-6-methylpyrimidine
Comparison: 2-Chloro-4-fluoro-6-methylpyrimidine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties. Compared to 2-Chloro-4-methylpyrimidine, the fluorine atom enhances its reactivity and binding affinity. The presence of both chlorine and fluorine makes it more versatile in chemical reactions and increases its potential for diverse applications .
Biological Activity
2-Chloro-4-fluoro-6-methylpyrimidine is a pyrimidine derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
2-Chloro-4-fluoro-6-methylpyrimidine is synthesized through nucleophilic substitution reactions, which allows for the introduction of various substituents that can enhance its biological properties. The presence of chlorine and fluorine atoms plays a significant role in increasing the compound's binding affinity to biological targets, making it a valuable scaffold in medicinal chemistry.
The biological activity of 2-Chloro-4-fluoro-6-methylpyrimidine can be attributed to its interaction with multiple molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which is crucial for its therapeutic effects. For instance, it can inhibit dihydroorotate dehydrogenase (DHODH), leading to pyrimidine depletion and subsequent cell cycle arrest in cancer cells .
- Antimicrobial Activity : Research indicates that pyrimidine derivatives exhibit antimicrobial properties. 2-Chloro-4-fluoro-6-methylpyrimidine has been studied for its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
Antimicrobial Properties
The compound has demonstrated significant antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values for 2-Chloro-4-fluoro-6-methylpyrimidine against selected bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Staphylococcus aureus | 5.64 |
| Pseudomonas aeruginosa | 13.40 |
These results indicate that the compound can effectively inhibit bacterial growth at low concentrations, highlighting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of 2-Chloro-4-fluoro-6-methylpyrimidine has been explored in various studies. It has been found to induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. For example, inhibition of DHODH by this compound not only halts cell growth but also sensitizes cancer cells to other chemotherapeutic agents .
Structure-Activity Relationships (SAR)
Understanding the SAR of 2-Chloro-4-fluoro-6-methylpyrimidine is essential for optimizing its biological activity:
- Substituent Effects : The introduction of electron-withdrawing or electron-donating groups at specific positions on the pyrimidine ring can significantly alter the compound's potency and selectivity towards biological targets .
- Fluorination : The presence of fluorine enhances lipophilicity and metabolic stability, contributing to improved bioavailability and efficacy in vivo .
Case Studies
- In Vivo Studies : In a pharmacokinetic study involving Balb/C mice, 2-Chloro-4-fluoro-6-methylpyrimidine was administered at varying doses. Results indicated a favorable pharmacokinetic profile, with moderate bioavailability and a half-life conducive for therapeutic applications .
- Combination Therapies : Recent investigations have explored the use of this compound in combination with other drugs to enhance anticancer efficacy. For instance, when used alongside doxorubicin, it demonstrated synergistic effects in inhibiting tumor growth in xenograft models .
Q & A
Q. What are the recommended synthetic routes for 2-chloro-4-fluoro-6-methylpyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : A metal-free synthesis approach under mild conditions (room temperature, 12–24 hours) using β-CF3 aryl ketones and guanidine hydrochloride in DMSO is effective for fluorinated pyrimidines. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 ketone:guanidine) and inert atmospheres to prevent side reactions . For halogenated derivatives like 2-chloro-4-fluoro-6-methylpyrimidine, post-synthetic modifications (e.g., nucleophilic substitution at the 2-chloro position) may require controlled temperatures (0–5°C) to maintain regioselectivity .
Q. What safety protocols are critical when handling 2-chloro-4-fluoro-6-methylpyrimidine?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Fume hoods are mandatory due to potential volatile byproducts .
- Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .
- Spill Handling : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to limit hydrolysis .
Q. How can the molecular structure of 2-chloro-4-fluoro-6-methylpyrimidine be confirmed experimentally?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (XRD) : Resolve bond lengths (e.g., C–Cl: ~1.73 Å, C–F: ~1.34 Å) and dihedral angles to confirm substitution patterns. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accuracy .
- NMR Spectroscopy : NMR (δ ~ -120 ppm for C4-F) and NMR (δ ~160 ppm for C2-Cl) provide diagnostic signals. Coupling constants () in NMR further validate fluorine positioning .
Advanced Research Questions
Q. How can computational modeling predict reactivity trends in 2-chloro-4-fluoro-6-methylpyrimidine derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) can map electrostatic potentials, identifying electrophilic sites (C2-Cl for nucleophilic substitution) and nucleophilic regions (C4-F for cross-coupling). Solvent effects (e.g., DMSO polarity) are modeled using PCM frameworks to refine reaction pathways .
Q. What strategies mitigate competing side reactions during functionalization of 2-chloro-4-fluoro-6-methylpyrimidine?
- Methodological Answer :
- Protecting Groups : Temporarily shield the 4-fluoro group with trimethylsilyl (TMS) to direct reactivity to C2-Cl during Suzuki-Miyaura coupling .
- Catalyst Selection : Use Pd(PPh) for aryl boronic acid coupling, minimizing dehalogenation. Monitor reaction progress via TLC (R shift from 0.3 to 0.6 in ethyl acetate/hexane) .
Q. How do steric and electronic effects influence the biological activity of 2-chloro-4-fluoro-6-methylpyrimidine analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce methyl groups at C6 to enhance lipophilicity (logP >2.5) for membrane permeability. Fluorine at C4 increases electronegativity, improving target binding (e.g., kinase inhibition) .
- In Vitro Assays : Test cytotoxicity in HeLa cells (IC <10 µM) and compare with non-fluorinated analogs to isolate fluorine’s contribution .
Data Contradiction Analysis
Q. Why do reported yields for 2-chloro-4-fluoro-6-methylpyrimidine synthesis vary across studies?
- Methodological Answer : Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
